molecular formula C21H17ClF2N2O4S B1225157 N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide

Cat. No. B1225157
M. Wt: 466.9 g/mol
InChI Key: QGHNQHYFUFNRBB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide is a member of benzamides.

Scientific Research Applications

1. Gastrointestinal Motility Enhancement

Benzamide derivatives, including N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide, have been explored for their potential to enhance gastrointestinal motility. Studies have shown that these compounds can accelerate gastric emptying and increase the frequency of defecation, indicating potential use as prokinetic agents in gastrointestinal disorders (Sonda et al., 2003).

2. Antioxidant and Enzyme Inhibition Activities

These compounds have also been investigated for their antioxidant activities. Some derivatives displayed significant activity against acetylcholinesterase, a key enzyme in neurotransmission, suggesting a potential role in treating neurological disorders like Alzheimer's disease (Fatima et al., 2013).

3. Hypoglycemic and Hypolipidemic Effects

Research has also been conducted on the hypoglycemic and hypolipidemic activities of these benzamide derivatives. They have shown promise in managing blood glucose and lipid levels, which is particularly relevant for the treatment of type 2 diabetes (Ahmadi et al., 2014).

4. Anti-Cancer Potential

Several studies have explored the anti-cancer properties of these compounds. Specific derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer cells (Abdelaziz et al., 2015).

5. Pharmacological Applications

The pharmacological properties of these benzamides have been extensively studied. They have been found to possess a range of activities, including modulation of receptors and enzymes, which could be beneficial in treating various medical conditions (Jacobs et al., 1993).

6. Analytical Chemistry Applications

These compounds have been used in analytical chemistry for the development of bioanalytical methods and as probes in various assays. For example, their use in fluorimetric probes and chromatography highlights their versatility in analytical applications (Zalavadia, 2016).

7. Electrophysiological Activity

N-substituted imidazolylbenzamides, a category that includes these compounds, have been synthesized and evaluated for their cardiac electrophysiological activity. They have shown potential as class III agents, indicating their use in the treatment of arrhythmias (Morgan et al., 1990).

properties

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide

Molecular Formula

C21H17ClF2N2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H17ClF2N2O4S/c1-12-9-19(20(30-2)11-16(12)22)25-21(27)13-3-5-14(6-4-13)26-31(28,29)15-7-8-17(23)18(24)10-15/h3-11,26H,1-2H3,(H,25,27)

InChI Key

QGHNQHYFUFNRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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